Product packaging for Mescaline-d4 (hydrochloride)(Cat. No.:)

Mescaline-d4 (hydrochloride)

Cat. No.: B10854010
M. Wt: 251.74 g/mol
InChI Key: FVZVSNDNKMOYKF-HGFPCDIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mescaline-d4 (hydrochloride) is a deuterated analog of the classic serotonergic psychedelic mescaline (3,4,5-trimethoxyphenethylamine), a compound found in cacti like peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) . This high-purity internal standard is essential for the precise quantification of mescaline and its metabolites in biological matrices using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary research application is in modern pharmacokinetic and metabolic studies, enabling accurate tracing of mescaline's dose-proportional pharmacokinetics, including a plasma elimination half-life of approximately 3.5 hours and its metabolism into compounds like trimethoxyphenylacetic acid . Mescaline exerts its psychedelic effects primarily as a partial agonist at the serotonin 5-HT2A receptor, an action that has been shown to be blocked by the selective antagonist ketanserin . Its receptor activity is not limited to the 5-HT2A subtype; it also shows affinity for other serotonin receptors (5-HT1A, 5-HT2B, 5-HT2C) and interacts with adrenergic α1A/2A and dopaminergic D1/2/3 receptors, contributing to its unique complex behavioural profile and sympathomimetic effects such as increased blood pressure and heart rate . Contemporary research into classic psychedelics has regained momentum, focusing on their potential therapeutic mechanisms for neuropsychiatric conditions . This product is intended for forensic analysis, metabolic pathway investigation, and neuropharmacological research aimed at elucidating the mechanisms of serotonergic psychedelics. Mescaline-d4 (hydrochloride) is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult all applicable regulations before purchasing or using this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClNO3 B10854010 Mescaline-d4 (hydrochloride)

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

251.74 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3;/h6-7H,4-5,12H2,1-3H3;1H/i4D2,5D2;

InChI Key

FVZVSNDNKMOYKF-HGFPCDIYSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C([2H])([2H])N.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN.Cl

Origin of Product

United States

Contextualizing Mescaline: a Prototypical Phenethylamine Alkaloid in Scientific Inquiry

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring alkaloid of the phenethylamine (B48288) class. wikipedia.orgnih.gov It is famously found in the peyote cactus (Lophophora williamsii) and other cacti like the San Pedro (Echinopsis pachanoi). wikipedia.orgacs.org For centuries, these cacti have been used in traditional ceremonies by indigenous cultures in the Americas. ontosight.ai In the late 19th and early 20th centuries, mescaline captured the attention of the scientific community, leading to its isolation and chemical synthesis. acs.org

From a chemical neuroscience perspective, mescaline is considered a classic psychedelic. Its primary mechanism of action involves acting as an agonist at serotonin (B10506) 5-HT2A receptors in the brain. acs.orgmdpi.com This interaction is believed to be the principal driver of its characteristic effects on perception, mood, and cognition. acs.orgontosight.ai The structural similarity of mescaline to catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) makes it a valuable research compound for exploring the structure-activity relationships of phenethylamines and their interactions with various receptor systems. wikipedia.orgnih.gov Its role as a prototypical psychedelic has paved the way for the development of more potent analogs and has been instrumental in studies aimed at understanding the neurobiological basis of consciousness and potential therapeutic applications of psychedelics. acs.orgfrontiersin.org

The Emergence and Significance of Stable Isotope Labeled Analogs in Research

The advent of highly sensitive analytical techniques, especially mass spectrometry (MS), has revolutionized many scientific fields, including neuroscience, pharmacology, and toxicology. scioninstruments.com However, the accuracy of these methods can be compromised by several factors, such as sample loss during preparation and variations in instrument response, often referred to as matrix effects. scioninstruments.comclearsynth.com To overcome these challenges, researchers employ internal standards. aptochem.com

An ideal internal standard is a compound that is chemically and physically almost identical to the analyte (the substance being measured) but can be distinguished by the analytical instrument. aptochem.com This is where stable isotope-labeled analogs, such as deuterated compounds, become critically important. clearsynth.com Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. resolvemass.ca By synthetically replacing one or more hydrogen atoms in a molecule with deuterium, a "heavy" version of the compound is created. resolvemass.ca

When used as an internal standard, a deuterated analog exhibits nearly identical behavior to the non-labeled analyte during extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comaptochem.com Because it co-elutes with the analyte, any sample loss or signal suppression/enhancement affects both the standard and the analyte equally. texilajournal.com However, due to its greater mass, the deuterated standard appears at a different mass-to-charge ratio (m/z) in the mass spectrum, allowing it to be detected independently from the analyte. scioninstruments.comaptochem.com By comparing the signal intensity of the analyte to the known concentration of the deuterated internal standard, researchers can perform highly accurate and precise quantification. clearsynth.com This technique has become the gold standard in bioanalysis, environmental monitoring, and forensic toxicology. scioninstruments.comclearsynth.comtexilajournal.com

Rationale for the Academic Investigation of Mescaline D4 Hydrochloride As a Deuterated Standard

Foundational Synthetic Methodologies for Mescaline and its Congeners

The synthesis of Mescaline-d4 (hydrochloride) is predicated on the established chemical pathways to its non-deuterated parent compound, 3,4,5-trimethoxyphenethylamine (mescaline).

Historical Routes to 3,4,5-Trimethoxyphenethylamine Synthesis

The first successful synthesis of mescaline was accomplished in 1919 by Ernst Späth. rsc.orgwikipedia.orgnih.govlrb.co.uk This landmark achievement not only confirmed the structure of the natural product isolated from peyote cactus but also laid the groundwork for future synthetic endeavors. wikipedia.orgnih.gov Späth's method began with 3,4,5-trimethoxybenzoyl chloride, which was converted to the corresponding aldehyde. rsc.orgnih.gov This aldehyde then underwent a Henry reaction with nitromethane (B149229) to yield ω-nitrotrimethoxystyrene. rsc.org The final step involved the reduction of this nitro compound to the desired phenethylamine (B48288). rsc.org

Contemporary Chemical Synthesis Techniques for Phenethylamines

Other contemporary strategies include:

Reductive Amination: The direct reaction of a phenyl-2-propanone derivative with an amine source in the presence of a reducing agent.

Cross-Coupling Reactions: Palladium-catalyzed reactions, for example, can couple aryl halides or triflates with vinyl groups, which can then be converted to the ethylamine (B1201723) side chain. mdpi.com

Photoredox Catalysis: This emerging field utilizes visible light to catalyze reactions, offering mild and highly selective transformations. acs.orgresearchgate.net Nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines and aryl iodides has been reported as a modular method for accessing β-phenethylamine derivatives. acs.org

These modern techniques not only improve the efficiency of existing routes but also open up new possibilities for creating a diverse range of substituted phenethylamines for various research applications. mdpi.commdpi.com

Targeted Deuterium Incorporation for Mescaline-d4 (hydrochloride)

The synthesis of Mescaline-d4 (hydrochloride) requires the specific and controlled introduction of deuterium atoms into the mescaline structure. This is typically achieved by using deuterated reagents at key steps in the synthetic pathway.

Positional Isotopic Labeling Techniques

The designated nomenclature for Mescaline-d4 (hydrochloride) is 2-(3,4,5-trimethoxyphenyl)ethan-1,1,2,2-d4-1-amine, monohydrochloride. mdpi.comavantiresearch.com This formal name precisely indicates that four deuterium atoms are located on the ethylamine side chain, specifically at the α and β carbons relative to the phenyl ring.

Achieving this specific labeling pattern necessitates a synthetic strategy where the C-H bonds at these positions are formed using a deuterium source. General methods for the selective deuteration of amines at the α and/or β positions have been developed. rsc.orgrsc.org One such method involves the treatment of ynamides with deuterated triflic acid and deuterated triethylsilane, which can achieve high levels of deuterium incorporation at these specific sites. rsc.orgrsc.org Another powerful and direct method is the reduction of a suitable precursor, such as a nitrostyrene, with a deuterated hydride reagent.

Precursor Compounds and Deuterated Reagents in Synthesis

A plausible and efficient synthetic route to Mescaline-d4 (hydrochloride) adapts the well-established synthesis of mescaline from 3,4,5-trimethoxybenzaldehyde (B134019). The key steps are outlined below:

Henry Reaction: 3,4,5-trimethoxybenzaldehyde is reacted with nitromethane (CH3NO2) in the presence of a base to form 3,4,5-trimethoxy-β-nitrostyrene. This precursor contains the carbon skeleton of mescaline and a nitro group that can be reduced to an amine. rsc.orgmdma.ch

Deuterium Incorporation via Reduction: The crucial step for isotopic labeling involves the reduction of the 3,4,5-trimethoxy-β-nitrostyrene. Instead of using a standard hydride source like lithium aluminum hydride (LiAlH4), its deuterated counterpart, lithium aluminum deuteride (B1239839) (LiAlD4) , is employed. wikipedia.orgcommonorganicchemistry.comacs.org LiAlD4 serves as the deuterium source, reducing both the nitro group to an amine and the alkene double bond, thereby introducing deuterium atoms at both the α and β carbons of the ethylamine side chain.

Formation of the Hydrochloride Salt: The resulting deuterated free base, Mescaline-d4, is then treated with hydrochloric acid (HCl) to form the stable and crystalline Mescaline-d4 (hydrochloride) salt.

The primary deuterated reagent in this targeted synthesis is lithium aluminum deuteride (LiAlD4) . The precursor that directly undergoes deuteration is 3,4,5-trimethoxy-β-nitrostyrene .

Isotopic Purity and Characterization of Deuterated Research Standards

For Mescaline-d4 (hydrochloride) to be effective as an internal standard in quantitative analysis, its isotopic purity must be high and well-characterized. avantiresearch.comlgcstandards.comcerilliant.com Isotopic purity refers to the percentage of molecules in a sample that contain the specified number of deuterium atoms at the correct positions. avantiresearch.com

The characterization of deuterated standards like Mescaline-d4 (hydrochloride) relies on several analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for confirming the position of the deuterium labels. rsc.orgdoi.org In the ¹H NMR spectrum of a highly deuterated sample, the signals corresponding to the protons at the α and β positions would be significantly diminished or absent. doi.org Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the α and β positions, confirming the location of the deuterium atoms. doi.org

Commercial suppliers of Mescaline-d4 (hydrochloride) as a certified reference material (CRM) provide a certificate of analysis that specifies the isotopic purity. mdpi.com For instance, a typical specification is ≥99% for all deuterated forms (d1-d4), ensuring its reliability for use in sensitive analytical methods like GC-MS or LC-MS. avantiresearch.com

Table 1: Key Data for Mescaline-d4 (hydrochloride)

Property Value
Formal Name 2-(3,4,5-trimethoxyphenyl)ethan-1,1,2,2-d4-1-amine, monohydrochloride
Synonym TMPEA-d4
Molecular Formula C₁₁H₁₃D₄NO₃ • HCl
Formula Weight 251.7
CAS Number 2762464-15-1
Isotopic Purity ≥99% deuterated forms (d1-d4)

| Intended Use | Internal standard for quantification of mescaline by GC- or LC-MS |

Quantification of Mescaline and its Metabolites in Complex Biological Matrices

Detecting and quantifying mescaline and its metabolites in biological samples like blood, plasma, and urine presents a significant analytical challenge due to the complexity of these matrices. researchgate.net Mescaline-d4 (hydrochloride) is specifically designed for use as an internal standard to address these challenges in quantification via gas or liquid chromatography-mass spectrometry. glpbio.comcaymanchem.comlabchem.com.my By adding a known quantity of the deuterated standard to a sample, analysts can correct for variations in sample preparation and instrument response, a principle known as isotope dilution mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of mescaline, which can be derivatized to enhance its volatility, GC-MS provides excellent chromatographic separation and mass-based identification. The use of Mescaline-d4 (hydrochloride) as an internal standard in GC-MS analysis is crucial for accurate quantification. caymanchem.comlabchem.com.my It co-elutes with the non-labeled mescaline, experiencing similar losses during sample extraction and derivatization, and similar ionization effects in the mass spectrometer. This allows for a highly accurate ratio-based measurement, minimizing errors that could arise from matrix interferences or procedural inconsistencies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for quantifying drugs and metabolites in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. researchgate.netnih.gov Mescaline-d4 (hydrochloride) is extensively used as an internal standard in these assays. bioscience.co.ukusdoj.gov

Research has demonstrated the development of sensitive and specific LC-MS/MS methods for the simultaneous quantification of mescaline and its primary metabolites, such as 3,4,5-trimethoxyphenylacetic acid (TMPAA) and N-acetylmescaline (NAM), in human plasma. researchgate.net In one such method, while a different deuterated analog (mescaline-d3) was used, the principles of validation and application are directly comparable. The method achieved a lower limit of quantification (LLOQ) of 12.5 ng/mL for mescaline and TMPAA, and 1.25 ng/mL for NAM, which was sufficient for clinical pharmacokinetic studies. researchgate.net

Another study developed an LC-MS/MS method for screening and confirming mescaline in human urine using mescaline-d9 as the internal standard. nih.govoup.com This method demonstrated high sensitivity with a detection limit of 3-5 µg/L and a wide linear range up to 10,000 µg/L. nih.govoup.com The specificity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions for both the target analyte and the deuterated internal standard. For mescaline, transitions like m/z 212.3 → m/z 180.3 and m/z 212.3 → m/z 195.2 are monitored, while a corresponding shifted transition is monitored for the deuterated standard (e.g., m/z 221.3 → m/z 186.3 for mescaline-d9). nih.gov

Table 1: LC-MS/MS Method Parameters for Mescaline Quantification in Urine Data synthesized from Helander et al. (2008). nih.govoup.com

Parameter Value
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Mescaline-d9
Matrix Human Urine
Chromatographic Column HyPURITY C18
Detection Limit 3-5 µg/L
Upper Limit of Quantification 10,000 µg/L
Mescaline Transitions (m/z) 212.3 → 180.3 (Screening & Confirmation) 212.3 → 195.2 (Confirmation)

| Internal Standard Transition (m/z) | 221.3 → 186.3 |

The validation of any analytical method is critical to ensure its reliability. For mass spectrometry-based assays using deuterated internal standards like Mescaline-d4, validation protocols assess several key parameters. The use of isotopically labeled internal standards is a key strategy to mitigate matrix effects, which are a common source of inaccuracy in complex biological samples. lcms.cz

Validation studies for mescaline quantification have demonstrated excellent performance. For an LC-MS/MS method in human plasma, intra-assay accuracy was reported to be between 84.9% and 106%, with a precision (coefficient of variation, CV) of ≤ 7.33%. researchgate.net The sample preparation, often a simple protein precipitation, can yield high recovery rates (≥ 98.3%) and minimal matrix effects (≤ 7.58%). researchgate.net Similarly, a method for urine analysis showed a total coefficient of variation for spiked samples of less than 8.5% over a concentration range of 10 to 1025 µg/L. nih.govoup.com

Table 2: Validation Data for LC-MS/MS Assay of Mescaline in Human Plasma Data based on findings from Dolder et al. (2022). researchgate.net

Validation Parameter Result
Intra-assay Accuracy 84.9% - 106%
Intra-assay Precision (CV%) ≤ 7.33%
Analyte Recovery ≥ 98.3%
Matrix Effect ≤ 7.58%
LLOQ (Mescaline) 12.5 ng/mL
LLOQ (TMPAA) 12.5 ng/mL

| LLOQ (NAM) | 1.25 ng/mL |

Applications in Forensic Chemistry and Research Toxicology

Mescaline-d4 (hydrochloride) is explicitly intended for research and forensic applications. glpbio.comcaymanchem.comcaymanchem.com In forensic chemistry and toxicology, the unambiguous identification and accurate quantification of controlled substances are essential. The presence of mescaline, a Schedule I compound in the United States, must be confirmed with a high degree of scientific certainty. caymanchem.comlabchem.com.my The validated LC-MS/MS and GC-MS methods that utilize Mescaline-d4 as an internal standard provide the necessary specificity and reliability for forensic casework, such as in the analysis of urine samples for drug testing or post-mortem toxicology. nih.govcaymanchem.com

In research toxicology, these methods are indispensable for studying the pharmacokinetics—absorption, distribution, metabolism, and excretion—of mescaline. researchgate.net Accurate measurement of the parent drug and its metabolites over time allows researchers to understand its behavior in the body, which is fundamental to both clinical and toxicological studies.

Role as a Certified Reference Material (CRM)

The reliability of any quantitative analysis depends on the quality of the reference standards used for calibration and control. Mescaline-d4 (hydrochloride) is available as a Certified Reference Material (CRM). glpbio.comcaymanchem.comlabchem.com.mycaymanchem.com A CRM is a standard that has been manufactured and tested to meet stringent international standards, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comcaymanchem.com

As a CRM, Mescaline-d4 (hydrochloride) is accompanied by a certificate of analysis that provides certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.comcaymanchem.com This ensures that measurements made using this standard are accurate and traceable to a recognized reference, which is a fundamental requirement for quality assurance in analytical laboratories, particularly in forensic and clinical settings. The availability of Mescaline-d4 as a CRM provides laboratories with a high-quality, reliable internal standard for routine testing and method development. caymanchem.com

Mechanistic Research on Mescaline Metabolism Utilizing Deuterated Analogs

Elucidation of Major and Minor Metabolic Pathways of Mescaline

The biotransformation of mescaline is complex, involving several enzymatic processes that lead to a variety of metabolites. Deuterated standards are critical for accurately tracing and quantifying the parent compound and its metabolic products in biological systems.

The principal metabolic pathway for mescaline is oxidative deamination of the ethylamine (B1201723) side chain. researchgate.net This reaction converts mescaline into an unstable intermediate, 3,4,5-trimethoxyphenylacetaldehyde, which is subsequently oxidized to the main, inactive metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPAA), or reduced to 3,4,5-trimethoxyphenylethanol. nih.gov

There has been considerable debate regarding the specific enzymes responsible for this deamination. While monoamine oxidase (MAO) and diamine oxidase (DAO) have been proposed, some in-vitro studies have shown mescaline to be a poor substrate for purified human MAO. wikipedia.org Research using MAO-A inhibitors has shown potentiation of mescaline's effects, suggesting MAO-A involvement, whereas MAO-B inhibitors did not have the same effect. wikipedia.org

The use of specifically labeled analogs like Mescaline-d4, where deuterium (B1214612) atoms are placed on the carbon atoms of the ethylamine side chain adjacent to the amine group, is a key strategy to investigate this mechanism. If the cleavage of the carbon-hydrogen (C-H) bond at this position is the rate-limiting step of the deamination reaction, a significant kinetic isotope effect would be observed, providing direct evidence for the enzymatic mechanism and the role of specific oxidases.

Beyond oxidative deamination, N-acetylation represents another important metabolic route. researchgate.net This pathway produces N-acetylmescaline. Studies in rats have shown that N-acetylated derivatives can account for a significant portion of the metabolites eliminated in urine. nih.gov Interestingly, N-acetylation appears to be a particularly relevant detoxification pathway in the central nervous system. nih.gov

O-demethylation is also a documented minor metabolic pathway for mescaline. researchgate.netnih.gov This process can lead to the formation of hydroxylated metabolites such as 3,5-dimethoxy-4-hydroxyphenethylamine and 3,4-dimethoxy-5-hydroxyphenylethylamine. researchgate.netnih.gov Research suggests that N-acetylation may precede O-demethylation, as N-acetylmescaline appears to undergo more extensive demethylation than mescaline itself. sci-hub.se This could be due to better penetration of the acetylated derivative into the microsomes where demethylating enzymes are located. sci-hub.se

In such complex and competing pathways, Mescaline-d4 (hydrochloride) acts as a crucial tracer. By administering the deuterated compound, researchers can use mass spectrometry-based techniques to follow the metabolic fate of the labeled ethylamine backbone, distinguishing it from endogenous compounds and confirming its conversion into various N-acetylated and O-demethylated products.

The precise identification and quantification of metabolites are essential for building a complete picture of a drug's biotransformation. For mescaline, a variety of metabolites have been identified in urine and other biological fluids. nih.govmdpi.comnih.gov

Deuterated internal standards, such as Mescaline-d4 or Mescaline-d9, are the gold standard in quantitative analysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.com Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a biological sample at the beginning of the preparation process. This allows it to co-elute with the non-labeled metabolite and be detected simultaneously by the mass spectrometer, correcting for any loss of analyte during sample extraction and cleanup and accounting for variations in instrument response. nih.gov This ensures highly accurate and precise quantification of mescaline and its metabolites.

Table 1: Major and Minor Metabolites of Mescaline This table is interactive. You can sort the data by clicking on the column headers.

Metabolite Name Metabolic Pathway Detection Matrix Citation(s)
3,4,5-Trimethoxyphenylacetic acid (TMPAA) Oxidative Deamination Urine wikipedia.org, nih.gov
N-Acetylmescaline N-Acetylation Urine, Cerebrospinal Fluid nih.gov, sci-hub.se
3,4,5-Trimethoxyphenylethanol Oxidative Deamination (Reduction) Urine nih.gov, nih.gov
N-Acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine N-Acetylation, O-Demethylation Urine, Cerebrospinal Fluid nih.gov, mdpi.com
N-Acetyl-3,5-dimethoxy-4-hydroxyphenylethylamine N-Acetylation, O-Demethylation Urine nih.gov, mdpi.com
3,4-Dimethoxy-5-hydroxyphenethylamine O-Demethylation Urine researchgate.net, nih.gov
3,5-Dimethoxy-4-hydroxyphenethylamine O-Demethylation Urine nih.gov, researchgate.net
3,4-Dihydroxy-5-methoxyphenacetylglutamine Oxidative Deamination, Demethylation, Glutamine Conjugation Urine nih.gov, mdpi.com

Assessment of Kinetic Isotope Effects in Mescaline Biotransformation

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This principle is a powerful tool for studying enzyme mechanisms and the metabolic stability of drugs.

The KIE is the ratio of the reaction rate for a hydrogen-containing substrate (kH) to that of its deuterium-substituted counterpart (kD). libretexts.org A "primary" KIE (where kH/kD is significantly greater than 1) occurs when the bond to the isotope is broken during the rate-determining step of the reaction. epfl.ch The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to break, thus slowing the reaction rate. epfl.ch

In the context of mescaline metabolism, deuterating the ethylamine side chain, as in Mescaline-d4, would be expected to produce a primary KIE in the oxidative deamination pathway if C-H bond cleavage by an enzyme like MAO is the slowest step. nih.gov Observing a large KIE would provide strong evidence that this bond-breaking event is central to the reaction mechanism. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that another step, such as substrate binding or product release, is rate-limiting. nih.gov Such studies are crucial for understanding the fundamental interactions between mescaline and its metabolizing enzymes.

The deliberate use of deuterium substitution to slow down metabolism is a known strategy in drug development called "deuterium switching." By replacing hydrogen with deuterium at a primary site of metabolism, the metabolic stability of a molecule can be enhanced. nih.govnih.gov This can lead to a longer biological half-life, reduced metabolic clearance, and potentially an improved pharmacokinetic profile.

Table 2: List of Chemical Compounds

Compound Name Abbreviation
Mescaline-d4 (hydrochloride) -
Mescaline -
3,4,5-Trimethoxyphenylacetic acid TMPAA
3,4,5-Trimethoxyphenylacetaldehyde -
3,4,5-Trimethoxyphenylethanol -
Monoamine Oxidase MAO
Diamine Oxidase DAO
N-Acetylmescaline -
3,5-Dimethoxy-4-hydroxyphenethylamine -
3,4-Dimethoxy-5-hydroxyphenylethylamine -
N-Acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine -
N-Acetyl-3,5-dimethoxy-4-hydroxyphenylethylamine -
3,4-Dihydroxy-5-methoxyphenacetylglutamine -
3,4,5-Trimethoxybenzoic acid 3,4,5-TMBA
Deuterium -
Hydrogen -

Preclinical Pharmacological Investigations of Mescaline Informed by Deuterated Analog Analyses

In Vitro Receptor Binding and Functional Affinity Profiling of Mescaline

Mescaline's psychoactive effects are primarily mediated by its interaction with a range of neurotransmitter receptors. In vitro studies have been instrumental in mapping its binding affinities and functional activities at these sites.

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C, 5-HT1A)

The primary target for mescaline's psychedelic effects is the serotonin 5-HT2A receptor, where it acts as a partial agonist. oup.comnih.gov However, its affinity for this receptor is moderate compared to other classic psychedelics. scispace.com Mescaline also interacts with other serotonin receptor subtypes. The binding affinities have been reported in the order of 5-HT1A > 5-HT2A > 5-HT2C > 5-HT2B. scispace.com This broad interaction with various 5-HT receptors likely contributes to its unique pharmacological profile. Studies have shown that while the 5-HT2A receptor is central to its hallucinogenic effects, interactions with 5-HT2C and 5-HT1A receptors may also play a role in its behavioral effects in animal models. nih.govscispace.com

Receptor SubtypeBinding Affinity (Ki)Functional Activity
5-HT2A ModeratePartial Agonist
5-HT2B LowAgonist
5-HT2C ModerateAgonist
5-HT1A HighAgonist

Note: This table provides a summary of qualitative findings from various in vitro studies.

Dopaminergic (D4) and Adrenergic (α2A) Receptor Binding Characteristics

Beyond the serotonergic system, mescaline exhibits affinity for certain dopaminergic and adrenergic receptors. It has been shown to bind to the dopamine (B1211576) D4 receptor, and functional assays have demonstrated that it can act as a potent agonist in the D4-mediated signaling pathway. Additionally, mescaline interacts with alpha-2A (α2A) adrenergic receptors with a binding affinity in the micromolar range. The engagement of these receptor systems may contribute to the complex behavioral and physiological effects observed in preclinical studies.

Evaluation of Monoamine Transporter (SERT, NET, DAT) Affinity

Studies investigating mescaline's affinity for the primary monoamine transporters—the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT)—have consistently shown that it has a very low affinity for these sites. researchgate.net This indicates that, unlike some other psychoactive compounds, the direct inhibition of monoamine reuptake is not a primary mechanism of action for mescaline.

TransporterAffinity (IC50/Ki)
SERT >10,000 nM
NET >10,000 nM
DAT >10,000 nM

Note: This table summarizes findings indicating a lack of significant affinity of mescaline for monoamine transporters.

In Vivo Pharmacokinetic Profiling of Mescaline in Animal Models

The use of deuterated internal standards, such as Mescaline-d4 (hydrochloride), is critical for the accurate determination of mescaline's pharmacokinetic parameters in vivo. The principle behind this is the kinetic isotope effect, where the substitution of hydrogen with the heavier isotope deuterium (B1214612) can slow down metabolic processes involving the cleavage of carbon-hydrogen bonds. oup.comscispace.com This makes deuterated analogs ideal internal standards in mass spectrometry-based analytical methods, as they co-elute with the parent compound but are distinguishable by their higher mass, allowing for precise quantification. While Mescaline-d4 is primarily an analytical tool and not the subject of direct pharmacological testing, its use underpins the reliability of the pharmacokinetic data obtained for mescaline.

Dynamics of Absorption and Distribution in Preclinical Species

Following administration in animal models, mescaline is absorbed and distributed to various tissues. In rats, after subcutaneous administration, serum levels of mescaline increase rapidly within the first 30 minutes and then decline. However, brain concentrations reach their maximum about one hour after administration and remain elevated for a subsequent hour, suggesting a slight delay in crossing the blood-brain barrier and accumulation in the central nervous system. The distribution of mescaline is not limited to the brain; significant concentrations are also found in other organs, reflecting its systemic distribution. The accurate measurement of these concentration-time profiles in different biological matrices is significantly enhanced by the use of deuterated internal standards like Mescaline-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Determination of Elimination Kinetics and Excretion Profiles

The metabolism of mescaline primarily occurs through oxidative deamination, catalyzed by amine oxidases, into an intermediate aldehyde which is then rapidly oxidized to the main, inactive metabolite: 3,4,5-trimethoxyphenylacetic acid (TMPA). nih.goveurekaselect.com Another minor metabolite identified in preclinical models is 3,4,5-trimethoxyphenylethanol. nih.gov The half-life of mescaline in rodents is significantly shorter than in humans; for instance, the half-life in the mouse brain has been reported to be approximately one hour. nih.gov

The excretion of mescaline and its metabolites occurs predominantly through urine. nih.gov Studies in rats and mice have shown that a significant percentage of the administered dose is eliminated unchanged in the urine, with values of 18.4% and 79.4% reported for the two species, respectively. nih.gov The remainder is excreted primarily as TMPA. nih.gov

The application of deuterated analogs like Mescaline-d4 (hydrochloride) in such studies is critical. By retarding the metabolic process, these tools enable researchers to maintain more stable plasma concentrations of the parent compound, allowing for a clearer characterization of its intrinsic elimination kinetics, separate from the formation and elimination of its metabolites. juniperpublishers.comnih.gov This is particularly valuable for establishing a direct link between the presence of mescaline itself and observed pharmacological effects.

Table 1: Pharmacokinetic Parameters of Mescaline in Preclinical and Clinical Research

Parameter Species Value Reference
Primary Metabolite Humans, Animals 3,4,5-trimethoxyphenylacetic acid (TMPA) nih.gov
Half-Life Mouse (Brain) ~1 hour nih.gov
Half-Life Human (Plasma) ~3.5-6 hours nih.govresearchgate.netnih.gov
Peak Plasma Conc. (Tmax) Human (Oral) ~2.0 hours researchgate.netnih.gov
% Excreted Unchanged (Urine) Rat 18.4% nih.gov

| % Excreted Unchanged (Urine) | Mouse | 79.4% | nih.gov |

Correlation of Pharmacokinetic Parameters with Observed Preclinical Behavioral Endpoints

A key finding in the preclinical study of mescaline is the temporal disconnect between its concentration in the blood and its behavioral effects. Research in rat models demonstrates that while serum levels of mescaline peak and begin to decline relatively quickly (within 30 minutes), brain concentrations reach their maximum later, around one hour after administration, and remain elevated for a longer period. researchgate.netnih.gov

This pharmacokinetic profile correlates directly with the onset of behavioral changes. For example, significant disruptions in sensorimotor gating, as measured by prepulse inhibition (PPI), are observed 60 minutes post-administration, coinciding with the peak brain concentration, but not at 15 minutes when serum levels are high but brain levels are still rising. researchgate.netnih.gov This delayed onset of the main behavioral effects suggests that the time required for mescaline to cross the blood-brain barrier and accumulate at its target sites is a critical factor. researchgate.netnih.gov These findings underscore the importance of correlating behavioral data with brain, rather than serum, pharmacokinetics to accurately model a drug's activity. researchgate.net

Table 2: Correlation Between Mescaline Pharmacokinetics and Behavioral Effects in Rats

Time Post-Administration Serum Concentration Brain Concentration Prepulse Inhibition (PPI) Locomotor Activity Reference
~30 minutes Rapidly increasing/peaking Increasing No significant disruption Inhibitory effects begin researchgate.netnih.gov
~60 minutes Decreasing Reaches maximum Significant disruption Biphasic effects observed researchgate.netnih.gov

| >60 minutes | Rapidly decreasing | Remains high, then declines | Disruption persists | Effects continue | researchgate.netnih.gov |

Behavioral Pharmacology Studies of Mescaline in Animal Models

Locomotor Activity Assessments and Biphasic Effects

In animal models, mescaline's effect on spontaneous locomotor activity is complex and often biphasic. researchgate.netnih.gov Studies utilizing open-field tests in rats have shown that lower doses of mescaline tend to produce significant inhibitory effects on locomotion. researchgate.netnih.gov However, at higher doses, a biphasic pattern emerges, characterized by an initial period of suppressed activity followed by locomotor stimulation. researchgate.netnih.gov This dose-dependent, biphasic response is also observed with other phenethylamine (B48288) hallucinogens. researchgate.net The initial hypoactivity may be linked to the drug's early sensory effects, while the subsequent hyperactivity could be related to its stimulant properties, possibly involving dopaminergic systems. nih.gov

Sensorimotor Gating Deficits: Prepulse Inhibition (PPI) Measurements

Prepulse inhibition (PPI) is a standard translational measure of sensorimotor gating, the neurological process of filtering out unnecessary sensory information. nih.gov Deficits in PPI are observed in certain psychiatric conditions and can be induced by hallucinogenic drugs. Preclinical studies show that mescaline reliably disrupts PPI in rats. researchgate.netnih.gov As noted previously, this disruption is not immediate but aligns with the peak concentration of mescaline in the brain, occurring approximately 60 minutes after subcutaneous administration. researchgate.netnih.gov This effect is observed across various doses, indicating a robust impact on sensorimotor gating processes. researchgate.net

Head-Twitch Response (HTR) Induction and Serotonergic Mediation

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is considered a reliable behavioral proxy for the hallucinogenic potential of a substance. wikipedia.orgresearchgate.net Mescaline, like other classic psychedelics, consistently induces the HTR in both mice and rats. wikipedia.orgresearchgate.net This response is known to be mediated primarily through the activation of the serotonin 5-HT2A receptor. wikipedia.orgnih.gov The potency of 5-HT antagonists in blocking the mescaline-induced HTR correlates strongly with their affinity for the 5-HT2A receptor. wikipedia.org While the 5-HT2A receptor is the principal initiator of this behavior, research also suggests that the 5-HT2C receptor plays a potent modulatory role in the HTR induced by phenethylamine hallucinogens. nih.govnih.gov The dose-response curve for mescaline-induced HTR in mice often displays an inverted "U" shape, where the frequency of head twitches increases with dose up to a certain point before declining at very high doses. researchgate.net

Electroencephalography (EEG) Studies in Animal Models

Electroencephalography (EEG) studies in freely moving animal models provide insight into the global effects of mescaline on brain electrical activity. A consistent finding across studies in rats is that mescaline, along with other serotonergic psychedelics, induces a broadband desynchronization of the EEG, which is characterized by a global decrease in EEG power across a wide range of frequencies (1-40 Hz). nih.govnih.gov This effect is observed over large areas of the frontal and sensorimotor cortex. nih.gov

Interestingly, some studies report a biphasic effect in specific frequency bands. Following the initial global desynchronization, a later rebound of activity in the theta (4-8 Hz) and alpha (8-12 Hz) frequency bands can be observed, particularly over the occipital cortex. nih.govnih.gov The initial desynchronization is believed to reflect the primary psychedelic effects, while the later rebound in theta/alpha power may be linked to the drug's stimulant properties. nih.gov These preclinical EEG findings show robust translational validity, as similar patterns of broadband desynchronization have been observed in human studies with psychedelics. nih.gov

Future Directions and Broader Significance of Mescaline D4 Hydrochloride in Academic Research

Advancements in the Development and Application of Isotope-Labeled Analytical Standards

The use of stable isotope-labeled compounds, such as Mescaline-d4 (hydrochloride), represents a cornerstone of modern analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comalfa-chemistry.com These standards have become indispensable for ensuring the accuracy and reproducibility of quantitative analysis in complex biological matrices. musechem.comtexilajournal.com

The core advantage of a deuterated internal standard is that it is chemically identical to the analyte (the substance being measured) but has a different mass due to the presence of deuterium (B1214612) atoms. aptochem.com This property allows it to co-elute with the analyte during chromatographic separation and exhibit the same ionization response in a mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects. texilajournal.comaptochem.com

Future advancements in this field are expected to focus on several key areas:

Expansion of Labeled Compound Libraries: As research into novel psychoactive substances and their metabolites grows, so will the demand for a wider array of corresponding isotope-labeled standards to ensure accurate identification and quantification.

Higher Isotopic Purity: The development of synthetic methods that yield standards with higher isotopic enrichment and purity will further improve the sensitivity and precision of analytical methods. mordorintelligence.com

Green Chemistry Synthesis: A growing emphasis on sustainability is likely to drive the development of more environmentally friendly methods for producing isotope-labeled compounds. mordorintelligence.com

Multi-Isotope Labeling: The use of compounds labeled with multiple types of stable isotopes (e.g., Deuterium, Carbon-13, Nitrogen-15) can provide additional layers of quantitative information, particularly in complex metabolic studies. nih.gov

The global market for stable isotope-labeled compounds is projected to grow, reflecting their increasing importance in research, diagnostics, and industrial quality control. mordorintelligence.com360iresearch.com This growth underscores the foundational role that standards like Mescaline-d4 (hydrochloride) play in ensuring data integrity across scientific disciplines. 360iresearch.com

Advantage of Deuterated Internal StandardsDescriptionRelevance to Mescaline-d4 (hydrochloride)
Enhanced Accuracy Compensates for sample loss during extraction and variability in instrument response. texilajournal.comEnsures precise quantification of mescaline in biological samples for pharmacokinetic and forensic studies.
Correction for Matrix Effects Co-elutes with the analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer. clearsynth.comtexilajournal.comCrucial for obtaining reliable results from complex matrices like blood, urine, and tissue. alfa-chemistry.com
Improved Method Robustness Leads to more reliable and reproducible analytical procedures. clearsynth.comFacilitates the validation and standardization of methods for detecting and quantifying phenethylamines.
Safety Utilizes stable, non-radioactive isotopes, making them safe for routine laboratory use without radiation risk. metsol.comAllows for widespread application in academic and clinical research settings without the need for specialized radiological handling. nih.gov

Facilitating Deeper Understanding of Phenethylamine (B48288) Class Pharmacodynamics

Pharmacodynamics is the study of a drug's effects on the body and its mechanism of action. alfa-chemistry.com A precise understanding of the pharmacodynamics of the phenethylamine class, which includes mescaline, requires accurate measurement of drug concentrations in biological systems. Mescaline-d4 (hydrochloride) is a critical tool in this endeavor.

By enabling highly accurate quantification, Mescaline-d4 (hydrochloride) allows researchers to:

Establish Accurate Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships: Researchers can precisely correlate the concentration of mescaline in plasma or brain tissue with its physiological and behavioral effects. metsol.comalfa-chemistry.com Mescaline is known to act as an agonist at serotonin (B10506) 5-HT2A receptors, and understanding the concentration-effect relationship is key to elucidating its hallucinogenic properties. wikipedia.orgresearchgate.net

Investigate Receptor Binding Kinetics: Accurate quantification is essential for in vitro and in vivo studies that measure how strongly and for how long mescaline binds to its target receptors, including various serotonin, adrenergic, and dopamine (B1211576) receptors. wikipedia.org

Clarify Metabolic Pathways: By using Mescaline-d4 as an internal standard, researchers can accurately track the parent compound and quantify its metabolites. This helps to build a complete picture of how the body processes mescaline, distinguishing between the parent drug's effects and those of its metabolic byproducts. youtube.com

The low potency of mescaline compared to other classic psychedelics means that relatively higher doses are required to elicit effects, making precise quantification even more critical for interpreting research findings. researchgate.netnih.gov The use of a reliable internal standard like Mescaline-d4 (hydrochloride) provides the analytical rigor needed to dissect the complex pharmacodynamics of this prototypical phenethylamine.

Enabling Novel Mechanistic Studies in Neuropharmacology

Beyond defining drug-receptor interactions, Mescaline-d4 (hydrochloride) indirectly supports novel mechanistic studies in neuropharmacology. The ability to reliably measure mescaline concentrations allows for more sophisticated experimental designs aimed at understanding the downstream effects of receptor activation.

Research areas that benefit from the analytical precision afforded by Mescaline-d4 (hydrochloride) include:

Cell Signaling Pathways: After mescaline binds to serotonin receptors, a cascade of intracellular events is triggered. nih.gov Accurate quantification helps researchers link specific drug concentrations to the activation or inhibition of these signaling pathways in cortical neurons.

Neurotransmitter System Interactions: Mescaline's effects are not limited to the serotonergic system; it also influences other neurotransmitter systems, such as the cholinergic system. nih.gov Studies investigating these complex interactions rely on the ability to control for and accurately measure the concentration of the primary psychoactive compound.

Electroencephalographic (EEG) Studies: Research examining the effects of mescaline on brain electrical activity can be better interpreted when EEG data is correlated with precise pharmacokinetic data, linking specific brainwave patterns to known concentrations of the substance in the body. nih.gov

By providing a solid analytical foundation, Mescaline-d4 (hydrochloride) allows neuropharmacologists to move beyond simple correlational studies and probe the intricate neural and signaling mechanisms responsible for the biological effects of mescaline and related phenethylamines. nih.gov

Potential for Mescaline-d4 (hydrochloride) in the Development of New Research Probes

While its primary role is as an internal standard, the deuteration of molecules like mescaline opens up possibilities for developing novel chemical probes to investigate biological systems. mskcc.org A chemical probe is a molecule used to study and manipulate proteins and cellular functions in a controlled manner. mskcc.org

The strategic placement of deuterium atoms can alter a molecule's metabolic fate, a phenomenon known as the "deuterium kinetic isotope effect." scienceopen.com This effect can slow down the rate of metabolism at specific sites in the molecule where a carbon-hydrogen bond is broken during an enzymatic reaction. scienceopen.comnih.gov

This principle suggests future applications for Mescaline-d4 (hydrochloride) and other deuterated compounds:

Metabolic Pathway Probes: By comparing the metabolism of mescaline with that of a specifically deuterated analog like Mescaline-d4, researchers could more clearly identify the primary sites of metabolic attack by enzymes such as cytochrome P450. Slowing down metabolism at the deuterated positions can lead to an increased plasma half-life and greater exposure to the parent drug. scienceopen.com

Precursors for Radiolabeled Probes: Deuterated compounds can serve as stable precursors for the synthesis of radiolabeled probes used in imaging techniques like Positron Emission Tomography (PET). For example, a deuterated framework could be used to create a tracer to visualize the distribution of phenethylamines in the brain in real-time. youtube.com

"Label-Free" Substrates: In certain advanced analytical techniques, deuterated compounds themselves can be used as "label-free" tracers to study nutrient uptake and molecular transport in cells, avoiding the need for bulky fluorescent tags or radioactive labels that might alter the molecule's behavior. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling and storing Mescaline-d4 hydrochloride in laboratory settings?

  • Methodological Answer : Mescaline-d4 hydrochloride should be handled in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Storage requires airtight containers in a cool, dry environment (≤ -20°C) to prevent degradation. Avoid exposure to light and moisture. Hazardous waste disposal must comply with institutional and regulatory guidelines, such as incineration or approved chemical waste facilities .

Q. How is Mescaline-d4 hydrochloride utilized as an internal standard in quantitative LC-MS/MS analysis?

  • Methodological Answer : Mescaline-d4 is added to biological samples (e.g., plasma, urine) during the extraction phase to correct for matrix effects and instrument variability. A calibration curve is generated by spiking known concentrations of non-deuterated mescaline into the matrix, with Mescaline-d4 at a fixed concentration. Quantification relies on the deuterated compound’s stable isotopic signature, which distinguishes it from the analyte in mass spectrometry, improving accuracy by normalizing signal drift .

Q. What are the critical steps for validating an analytical method using Mescaline-d4 hydrochloride?

  • Methodological Answer : Method validation requires assessing precision, accuracy, linearity, and limits of detection/quantification (LOD/LOQ). Mescaline-d4 is spiked into control matrices to evaluate recovery rates (typically 85–115%). Cross-validation with alternative techniques (e.g., GC-MS) ensures robustness. Stability studies under varying temperatures and pH conditions confirm the deuterated standard’s integrity over time .

Advanced Research Questions

Q. How do isotopic effects of deuterated Mescaline-d4 influence pharmacokinetic (PK) study design?

  • Methodological Answer : Deuterium substitution can alter metabolic pathways due to kinetic isotope effects (KIE), potentially slowing hepatic metabolism. In PK studies, researchers must compare clearance rates of Mescaline-d4 with non-deuterated mescaline to quantify KIE. Dose adjustments or computational modeling (e.g., compartmental analysis) may be necessary to correct for isotopic interference in half-life calculations .

Q. What strategies mitigate matrix effects when using Mescaline-d4 in complex biological samples?

  • Methodological Answer : Matrix effects (e.g., ion suppression in LC-MS) are minimized via sample cleanup techniques like solid-phase extraction (SPE) or protein precipitation. Mescaline-d4’s deuterium labeling reduces co-elution interference with endogenous compounds. Post-column infusion experiments identify regions of ion suppression, enabling gradient optimization. Internal standard normalization further corrects residual matrix variability .

Q. How can cross-platform variability in Mescaline-d4 quantification be resolved?

  • Methodological Answer : Cross-platform validation involves analyzing identical samples using LC-MS, GC-MS, and HPLC-UV to identify instrument-specific biases. Harmonizing parameters (e.g., ionization mode, collision energy) and using unified calibration standards reduce discrepancies. Inter-laboratory studies with standardized protocols (e.g., ISO/IEC 17025) ensure reproducibility .

Q. Why might stability discrepancies arise between deuterated and non-deuterated mescaline in long-term studies?

  • Methodological Answer : Deuteration can enhance chemical stability by reducing susceptibility to oxidative or enzymatic degradation. However, isotopic labeling may introduce new degradation pathways under extreme pH or UV exposure. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis identifies degradation products. Comparative kinetic studies quantify degradation rates between isotopologs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.